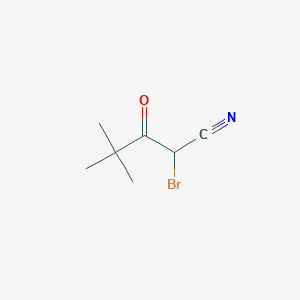
4-氨基邻苯二甲酰亚胺
描述
4-Aminophthalide (4-AP) is a synthetic aromatic compound that has been used for many years in laboratory experiments and scientific research. It is a type of phenolic compound that is derived from the phthalic anhydride. 4-AP has a wide range of applications in the field of chemistry, including as a reagent, a catalyst, and a fluorescent dye. It has also been used in the field of biochemistry, where it is used to study the biochemical and physiological effects of various compounds.
科学研究应用
水性介质中的荧光研究:4-氨基邻苯二甲酰亚胺以其高度溶剂敏感的荧光特性而闻名。它用于研究激发态溶剂介导的质子转移反应,在水性介质中表现出独特的荧光行为。这种行为源于氢键合物质及其氘同位素对其荧光量子产率和寿命的影响 (Khara、Banerjee 和 Samanta,2014 年)。
动态蛋白质相互作用研究:已开发出一种基于 4-氨基邻苯二甲酰亚胺的新型氨基酸衍生物,特别是 4-N,N-二甲基氨基-1,8-萘二甲酰亚胺,用于研究蛋白质-蛋白质相互作用。它的荧光对局部溶剂环境高度敏感,使其成为该研究领域的强大工具 (Loving 和 Imperiali,2008 年)。
核酸检测和核成像:4-氨基邻苯二甲酰亚胺由于其强大的 DNA 结合能力和在细胞核(特别是核仁)中的浓度,用于核酸检测和核成像。它们的侧链影响 DNA 结合、细胞渗透性和细胞毒性,使其在药物和荧光探针的分子设计中具有价值 (Zhou 等人,2014 年)。
氢键和非特异性相互作用研究:4-氨基邻苯二甲酰亚胺的氢键和非特异性相互作用,尤其是在基态和激发单重态中,对于理解其光谱和光物理性质至关重要。这些性质在溶剂化研究和作为探针分子中至关重要 (Maciejewski 等人,2011 年)。
DNA 相互作用和抗菌活性:一些 4-氨基邻苯二甲酰亚胺衍生物,如席夫碱配体及其金属配合物,在 DNA 相互作用研究中显示出潜力,并具有抗菌活性。这些化合物由于其 DNA 结合活性以及与核酸的相互作用,可能是合适的候选药物 (Kurt 等人,2020 年)。
作用机制
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes are areas of ongoing research.
Biochemical Pathways
It’s likely that the compound interacts with multiple pathways, leading to downstream effects that contribute to its overall action
Result of Action
It’s known that the compound has some effect at the molecular level
生化分析
Biochemical Properties
4-Aminophthalide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as hydroxyl radicals, which facilitate its degradation in the environment . Additionally, 4-Aminophthalide is known to interact with proteins involved in cellular signaling pathways, influencing various biochemical processes. The nature of these interactions often involves binding to active sites on enzymes, leading to either inhibition or activation of enzymatic activity.
Cellular Effects
The effects of 4-Aminophthalide on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Aminophthalide can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it affects cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 4-Aminophthalide exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 4-Aminophthalide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Aminophthalide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Aminophthalide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 4-Aminophthalide has been associated with alterations in cellular function, including changes in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 4-Aminophthalide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and cellular damage . Threshold effects have been observed, where a specific dosage level results in significant changes in cellular function and overall health of the animal models. It is crucial to determine the optimal dosage to minimize adverse effects while maximizing the compound’s beneficial properties.
Metabolic Pathways
4-Aminophthalide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized through pathways that include hydroxylation and conjugation reactions, leading to the formation of metabolites that are further processed by the body . These metabolic pathways are essential for the compound’s detoxification and elimination, ensuring that it does not accumulate to toxic levels within the body.
Transport and Distribution
The transport and distribution of 4-Aminophthalide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 4-Aminophthalide across cellular membranes and its distribution to various cellular compartments . The compound’s localization within cells can influence its activity and function, as it may interact with different biomolecules depending on its subcellular distribution.
Subcellular Localization
4-Aminophthalide exhibits specific subcellular localization patterns, which can affect its activity and function. It is often directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . This localization is crucial for the compound’s interaction with specific biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
4-amino-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIAVJZQMYBLJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2N)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30484374 | |
| Record name | 4-Aminophthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30484374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59434-19-4 | |
| Record name | 4-Aminophthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30484374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B1279890.png)

![Methyl 3-[(6-aminopyridazin-3-yl)methyl]benzoate](/img/structure/B1279894.png)


